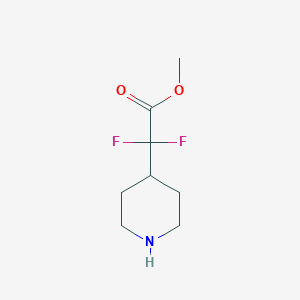

Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate

Description

Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate is a fluorinated ester featuring a piperidin-4-yl substituent. Piperidine rings are common in pharmaceuticals due to their bioavailability, while difluoro groups enhance metabolic stability and lipophilicity. This article compares its properties and reactivity with structurally related compounds.

Properties

Molecular Formula |

C8H13F2NO2 |

|---|---|

Molecular Weight |

193.19 g/mol |

IUPAC Name |

methyl 2,2-difluoro-2-piperidin-4-ylacetate |

InChI |

InChI=1S/C8H13F2NO2/c1-13-7(12)8(9,10)6-2-4-11-5-3-6/h6,11H,2-5H2,1H3 |

InChI Key |

OBPWGNSCPUNFKF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1CCNCC1)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate typically involves the reaction of piperidine derivatives with difluoroacetic acid or its derivatives. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched substituted piperidines . Industrial production methods may involve hydrogenation, cyclization, and other catalytic processes to achieve high yields and selectivity .

Chemical Reactions Analysis

Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using reagents like sodium hydride or lithium diisopropylamide.

Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Scientific Research Applications

Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives can inhibit enzymes or receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The table below highlights key structural analogs, focusing on substituent variations and molecular properties:

Key Observations :

- Substituent Effects :

- Fluorosulfonyl (MDFA) : Enhances carbene reactivity, enabling efficient cyclopropanation .

- Piperidinyl vs. Pyridinyl : Piperidine (saturated) offers conformational flexibility, while pyridine (aromatic) facilitates π-π interactions .

- Nitrophenyl : Electron-withdrawing groups increase electrophilicity, favoring nucleophilic attacks .

Physicochemical Properties

- Lipophilicity : Fluorinated groups (e.g., in MDFA ) increase logP values, improving membrane permeability.

- Solubility : Pyridine-containing analogs (e.g., ) may exhibit higher aqueous solubility due to hydrogen-bonding capabilities.

Research Findings and Trends

- Carbene Chemistry : MDFA’s efficiency as a difluorocarbene source underscores the importance of fluorosulfonyl groups in facilitating carbene transfer .

- Pharmaceutical Potential: Piperidinyl esters are frequently used in CNS-targeting drugs; the target compound’s difluoro group could mitigate metabolic degradation.

- Synthetic Challenges : Steric hindrance in bulkier analogs (e.g., ) may necessitate tailored reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.